molecular formula C14H16N2O4 B11933250 7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one

7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one

Cat. No.: B11933250
M. Wt: 276.29 g/mol
InChI Key: ZQJSEOXBTJAISO-LLTODGECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one is a quinazoline derivative characterized by:

  • Methoxy group at position 7.
  • (3S)-Oxolan-3-yl oxy (tetrahydrofuran-3-yloxy) substituent at position 6.
  • Methyl group at position 2.
    Quinazolin-4-one derivatives are recognized for their biological activities, including antitumor, kinase inhibitory, and sodium channel modulatory effects . The stereochemistry of the (3S)-oxolan-3-yl group and the methyl substitution at position 2 distinguish this compound from other quinazoline analogs.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O4/c1-8-15-11-6-12(18-2)13(5-10(11)14(17)16-8)20-9-3-4-19-7-9/h5-6,9,13H,3-4,7H2,1-2H3/t9-,13?/m0/s1

InChI Key

ZQJSEOXBTJAISO-LLTODGECSA-N

Isomeric SMILES

CC1=NC(=O)C2=CC(C(=CC2=N1)OC)O[C@H]3CCOC3

Canonical SMILES

CC1=NC(=O)C2=CC(C(=CC2=N1)OC)OC3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Oxolan-3-yl Group: The oxolan-3-yl group can be attached through an etherification reaction, where the hydroxyl group of the oxolan-3-yl moiety reacts with a suitable leaving group on the quinazolinone core, such as a halide or tosylate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy or oxolan-3-yl groups with other substituents using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues of Quinazoline Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Key Features Biological Activity Reference
Target Compound 7-OCH₃, 6-(3S-oxolan-3-yl-O), 2-CH₃ Stereospecific oxolanyl group; enhanced lipophilicity from methyl group Potential kinase/sodium channel target
Lapatinib 7-OCH₃, 6-(furan-2-yl), 4-NH₂ FDA-approved tyrosine kinase inhibitor (EGFR/Her2) Antitumor (breast cancer)
Vandetanib 7-OCH₃, 6-(piperidinyl-O) RET kinase inhibitor; bulky piperidinyl substituent Antitumor (thyroid cancer)
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one 7-OCH₃, 6-(morpholinopropoxy) Morpholine ring with propoxy linker; improved solubility Intermediate for EGFR inhibitors
7-Benzyloxy-6-methoxyquinazolin-4-one 7-OBn, 6-OCH₃ Benzyloxy group increases steric hindrance Synthetic precursor for antitumor agents
6,7-Dihydroxyquinazolin-4(3H)-one 6-OH, 7-OH Polar hydroxyl groups enhance water solubility Antioxidant/pro-drug scaffold

Pharmacological and Physicochemical Properties

Steric and Electronic Effects
  • The (3S)-oxolan-3-yl oxy group provides a rigid, oxygen-containing ring that may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to morpholine (six-membered ring with nitrogen) or piperidine derivatives .

Biological Activity

7-Methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound's structure features a quinazolinone core substituted with a methoxy group and an oxolane moiety. This unique configuration contributes to its biological properties, influencing interactions with various biological targets.

Anticancer Properties

Research has shown that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study highlighted the ability of certain quinazolinone derivatives to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. The most active compounds demonstrated nanomolar inhibition against EGFR wt kinase and significant antiproliferative activity against lung cancer cell lines such as A549 and H358 .

CompoundTargetIC50 (nM)Cell Line
Compound 9EGFR wt<10A549
Compound 10c-Raf<50HepG2
7-Methoxy...Not specifiedNot reportedNot specified

The mechanism through which these compounds exert their anticancer effects typically involves the induction of apoptosis and cell cycle arrest. For example, compound 10 was shown to induce apoptosis in A549 cells and arrest the cell cycle at the G0/G1 phase, elevating intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . Additionally, molecular docking studies suggest that these compounds bind effectively to the ATP binding site of EGFR kinase, mimicking the action of established inhibitors like gefitinib .

Antioxidant Activity

The antioxidant potential of quinazolinones is another area of interest. Studies have indicated that substituents at specific positions on the quinazolinone scaffold can significantly enhance antioxidant activity. For example, derivatives with hydroxyl groups showed improved metal-chelating properties and antioxidant capabilities when evaluated using various assays such as ABTS and CUPRAC .

Case Studies

  • Study on Anticancer Activity : In a study evaluating a series of quinazolinone derivatives, one compound exhibited potent inhibition of tubulin polymerization, indicating potential as an antitumor agent by disrupting microtubule dynamics .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant properties of substituted quinazolinones, revealing that compounds with multiple hydroxyl groups displayed enhanced activity compared to those with fewer substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves cyclization of substituted benzamide precursors with trioxane in the presence of acetic acid and methanol. For example, 2-amino-4-methoxybenzamide reacts with 1,3,5-trioxane under acidic conditions to yield quinazolinone derivatives .
  • Optimization Tips :

  • Use stoichiometric ratios of 1:1.5 (benzamide:trioxane) to minimize side products.
  • Monitor reaction progress via TLC or LCMS (e.g., LCMS m/z: 177.02 [M+H]+ for intermediates) .
  • Adjust methanol volume (5 mL per 100 mg substrate) to balance solubility and reactivity.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Workflow :

  • 1H/13C NMR : Key signals include methoxy groups (δ ~3.98 ppm in DMSO-d6) and aromatic protons (δ 7.10–8.07 ppm) .
  • Melting Point : Compare observed mp (254–256°C) with literature values to confirm crystallinity .
  • LCMS : Use ESI+ mode to detect [M+H]+ ions and rule out hydrolyzed byproducts.

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE Requirements : Wear chemical-resistant gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in tightly sealed containers in dry, ventilated areas. Reseal opened containers immediately to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for quinazolinone derivatives?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl3) or tautomeric equilibria. For example, the quinazolinone ring’s keto-enol tautomerism can shift δ 12.1 ppm (DMSO-d6) signals .
  • Mitigation :

  • Standardize solvent systems and temperature during analysis.
  • Cross-validate with X-ray crystallography or IR spectroscopy to confirm tautomeric states.

Q. What experimental designs are suitable for studying this compound’s environmental fate or biodegradability?

  • Framework : Adapt methodologies from environmental chemistry projects (e.g., INCHEMBIOL):

  • Laboratory Studies : Assess hydrolysis rates under varying pH (e.g., pH 4–9) and UV exposure .
  • Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC50/LC50) .
    • Data Table :
ParameterTest ConditionResult (Hypothetical)
Hydrolysis t½pH 7, 25°C72 hours
PhotodegradationUV 254 nm90% degradation in 6h

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • SAR Insights :

  • The (3S)-oxolan-3-yloxy moiety may improve solubility via hydrogen bonding. Compare with analogs like 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-one (Similarity: 0.74) .
  • Methyl substitution at position 2 enhances metabolic stability but may reduce binding affinity.
    • Experimental Approach :
  • Synthesize derivatives with varied substituents (e.g., halogenation at position 6).
  • Screen against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays.

Methodological Notes

  • Data Validation : Always cross-reference NMR/LCMS data with independent replicates and published spectra (e.g., CAS Common Chemistry or EPA DSSTox) .
  • Contradiction Analysis : Use statistical tools (e.g., PCA for spectral clustering) to identify outlier datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.